molecular formula C8H16O3 B12572743 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol CAS No. 612072-39-6

6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol

Cat. No.: B12572743
CAS No.: 612072-39-6
M. Wt: 160.21 g/mol
InChI Key: SBCBIOOZGKSZSE-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is an organic compound with the molecular formula C8H16O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol typically involves the cyclization of appropriate diols or hydroxy ethers under acidic conditions. One common method is the acid-catalyzed reaction of 2,5-dimethyl-1,3-dioxane with ethyl alcohol. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Production of alcohols.

    Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-1,3-dioxan-4-ol: Similar structure but lacks the ethyl group.

    1,3-Dioxane-4-ol: Basic structure without additional methyl or ethyl groups.

Uniqueness

6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

612072-39-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-1,3-dioxan-4-ol

InChI

InChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3

InChI Key

SBCBIOOZGKSZSE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(OC(O1)C)O)C

Origin of Product

United States

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